1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone
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Overview
Description
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O3 It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2,6-dihydroxyacetophenone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometry of reactants to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 1-(3,5-dichloro-2,6-dihydroxyphenyl)ethanol.
Substitution: Formation of substituted phenyl ethanones with various functional groups.
Scientific Research Applications
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dihydroxyphenyl)ethanone: Lacks chlorine atoms, resulting in different chemical properties and reactivity.
1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Similar structure but with only one hydroxyl group, affecting its chemical behavior.
2,6-Dichloro-4-hydroxyacetophenone: Different positioning of functional groups, leading to distinct reactivity patterns.
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxyphenyl)ethanone is unique due to the combination of two chlorine atoms and two hydroxyl groups on the phenyl ring. This specific arrangement imparts unique chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
87953-95-5 |
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Molecular Formula |
C8H6Cl2O3 |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
1-(3,5-dichloro-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O3/c1-3(11)6-7(12)4(9)2-5(10)8(6)13/h2,12-13H,1H3 |
InChI Key |
JPBMVUZFDSULAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)Cl)Cl)O |
Origin of Product |
United States |
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